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Compound of Interest

Compound Name: 4-Azidobenzonitrile

Cat. No.: B1268391

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key
applications of 4-azidobenzonitrile. It is intended to serve as a technical resource for
professionals in the fields of chemical research, drug discovery, and materials science. The
document details the physicochemical characteristics of the compound, outlines its primary
uses in "click chemistry” and photoaffinity labeling, and provides representative experimental
protocols for its synthesis and application.

Core Chemical Properties and Structure

4-Azidobenzonitrile is an aromatic organic compound featuring both a nitrile (-C=N) and an
azide (-Ns) functional group attached to a benzene ring at para positions. This bifunctional
nature makes it a valuable reagent in various chemical transformations.

The key identifiers and physicochemical properties of 4-azidobenzonitrile are summarized in
the table below.
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Property Value Reference
IUPAC Name 4-azidobenzonitrile [1]
Molecular Formula C7HaNa4 [1]
Molecular Weight 144.13 g/mol [1]
CAS Number 18523-41-6 [1]
C1=CC(=CC=C1C#N)N=[N+]=
SMILES [1]
[N-]
YURUKVUJGYBZDU-
InChl Key [1]
UHFFFAOYSA-N
Physical Form Solid
Melting Point Data not readily available
Boiling Point Data not readily available

- Soluble in many organic
Solubility vent
solvents

While specific spectra for 4-azidobenzonitrile are not readily available in the provided search
results, the following table outlines the expected characteristic signals based on the functional
groups present and data from analogous benzonitrile compounds.[2][3][4]
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Spectroscopic Technique

Expected Characteristic Signals

Aromatic protons would appear as two doublets

1H NMR in the d 7.0-8.0 ppm range, characteristic of a
1,4-disubstituted benzene ring.[2]
Aromatic carbons would resonate in the 6 110-
150 ppm range. The carbon of the nitrile group
13C NMR would appear downfield, typically >115 ppm.

The carbon attached to the azide group would

also be distinct.[2]

IR Spectroscopy

- Strong, sharp absorption for the azide (-Ns)
asymmetric stretch around 2100-2150 cm~1.-
Sharp, medium intensity absorption for the nitrile
(-C=N) stretch around 2220-2260 cm~1.- C-H
stretches for the aromatic ring just above 3000
cm~1,[5][6]

Mass Spectrometry

The molecular ion peak (M*) would be observed
at m/z = 144. A characteristic fragment would be
the loss of N2 (28 Da) from the azide group,

resulting in a peak at m/z = 116.[1]

Key Applications and Methodologies

4-Azidobenzonitrile is a versatile building block primarily utilized in two major areas of

chemical biology and drug discovery: copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC)

and photoaffinity labeling.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to

perform.[7] The copper(l)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a

terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example

of a click reaction.[8][9] In this context, 4-azidobenzonitrile serves as the azide-containing

component, enabling the modular connection of the cyanophenyl moiety to a wide array of

alkyne-functionalized molecules, including biomolecules, polymers, and surfaces.[10][11]
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Representative Experimental Protocol: Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CUAAC)

This protocol is a general representation for the synthesis of a 1,2,3-triazole using 4-
azidobenzonitrile.

» Reagents & Solvents:

o

4-Azidobenzonitrile (1.0 eq)

[¢]

Alkyne-containing substrate (1.0 eq)

[¢]

Copper(ll) sulfate pentahydrate (CuSO4-5H20) (0.05 - 0.1 eq)

[e]

Sodium ascorbate (0.1 - 0.2 eq)

o

Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMF or
DMSO.

e Procedure: a. Dissolve 4-azidobenzonitrile and the alkyne-containing substrate in the
chosen solvent system in a reaction vessel. b. In a separate vial, prepare fresh aqueous
solutions of copper(ll) sulfate and sodium ascorbate. c. Add the sodium ascorbate solution to
the reaction mixture, followed by the copper(ll) sulfate solution. The sodium ascorbate
reduces Cu(ll) to the active Cu(l) catalyst in situ.[7] d. Stir the reaction mixture vigorously at
room temperature. The reaction is typically complete within 1 to 24 hours. e. Monitor the
reaction progress using an appropriate technique (e.g., TLC or LC-MS). f. Upon completion,
the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate),
followed by washing the organic layer with water and brine. g. The crude product is then
purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-
triazole.[12]
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) Pathway.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent
interactions, particularly between small molecules and their protein targets.[13][14][15] A
photoaffinity probe contains a photoreactive group that, upon irradiation with UV light,
generates a highly reactive intermediate capable of forming a covalent bond with nearby
molecules.[14]

The aryl azide group in 4-azidobenzonitrile is an excellent photoreactive moiety.[13] Upon UV
irradiation (typically >254 nm), it loses a molecule of dinitrogen (N2) to form a highly reactive
singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H
or O-H bonds, or addition to double bonds, thereby covalently labeling interacting
biomolecules.[16] This makes 4-azidobenzonitrile a useful parent structure for designing
photoaffinity probes to investigate drug-target interactions.[17]

Representative Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using a 4-azidobenzonitrile-derived probe to
identify protein targets.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1268391?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Photoaffinity_labeling
https://pmc.ncbi.nlm.nih.gov/articles/PMC4413435/
https://www.mdpi.com/1420-3049/18/11/13831
https://pmc.ncbi.nlm.nih.gov/articles/PMC4413435/
https://www.benchchem.com/product/b1268391?utm_src=pdf-body
https://en.wikipedia.org/wiki/Photoaffinity_labeling
https://www.researchgate.net/figure/Proposed-mechanisms-of-different-types-of-photoaffinity-labeling-A-azide-AZ-B_fig1_327115938
https://www.benchchem.com/product/b1268391?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8489259/
https://www.benchchem.com/product/b1268391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Probe Incubation: a. A biological sample (e.g., cell lysate, purified protein, or live cells) is
incubated with the photoaffinity probe derived from 4-azidobenzonitrile. The probe is often
tagged with a reporter group, such as biotin or a fluorescent dye, for later detection. b. The
incubation is carried out under conditions that allow for the non-covalent binding of the probe
to its target protein(s). A control sample without the probe or with a non-photoreactive analog
should be run in parallel.

e UV Irradiation: a. The sample is irradiated with UV light at a suitable wavelength (e.g., 254
nm, 302 nm, or 365 nm) to activate the azide group. b. The irradiation time is optimized to
maximize covalent labeling while minimizing damage to the biological sample. This step is
performed on ice to reduce heat-induced artifacts.

o Target Enrichment and Identification: a. If the probe contains a biotin tag, the covalently
labeled proteins are enriched from the complex mixture using streptavidin-coated beads. b.
The enriched proteins are washed to remove non-specifically bound proteins. c. The
captured proteins are eluted from the beads and separated by SDS-PAGE.

e Analysis: a. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag
was used) or by Western blotting against the reporter tag. b. For protein identification, the
protein bands of interest are excised from the gel, subjected to in-gel tryptic digestion, and
the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The identified
proteins are the potential targets of the probe.
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Photoaffinity Labeling Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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